molecular formula C10H17NO B2717193 N-Tert-butyl-N-but-3-ynylacetamide CAS No. 2375259-74-6

N-Tert-butyl-N-but-3-ynylacetamide

Cat. No.: B2717193
CAS No.: 2375259-74-6
M. Wt: 167.252
InChI Key: LFGLAQLNRFYFJW-UHFFFAOYSA-N
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Description

N-Tert-butyl-N-but-3-ynylacetamide is an organic compound characterized by the presence of a tert-butyl group and a but-3-ynyl group attached to an acetamide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Tert-butyl-N-but-3-ynylacetamide can be synthesized through the reaction of tert-butylamine with but-3-ynylacetyl chloride under controlled conditions. The reaction typically involves the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-Tert-butyl-N-but-3-ynylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide moiety, where nucleophiles like amines or thiols replace the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted amides or thioamides.

Scientific Research Applications

N-Tert-butyl-N-but-3-ynylacetamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    N-Tert-butylacetamide: Similar structure but lacks the but-3-ynyl group.

    N-But-3-ynylacetamide: Similar structure but lacks the tert-butyl group.

    N-Tert-butyl-N-methylacetamide: Similar structure but with a methyl group instead of the but-3-ynyl group.

Uniqueness

N-Tert-butyl-N-but-3-ynylacetamide is unique due to the presence of both the tert-butyl and but-3-ynyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

N-tert-butyl-N-but-3-ynylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-6-7-8-11(9(2)12)10(3,4)5/h1H,7-8H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGLAQLNRFYFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCC#C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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